1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide
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Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It contains several functional groups, including a thiophenyl group, a trifluoromethyl group, a triazolopyridinyl group, and a cyclopentanecarboxamide group . These groups are common in many pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Microtubule-Active Compounds
Compounds from the triazolo[1,5a]pyrimidine class, structurally novel and not previously known to bind to tubulin, have been identified for their microtubule-active properties. One such compound, TTI-237, has shown in vivo antitumor activity across several human cancer models, including colon carcinoma and glioblastoma, highlighting its potential as a cancer therapeutic agent (Beyer et al., 2008).
Metal-Free Synthesis Techniques
Research into the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines has been advanced through metal-free methodologies, enabling the efficient construction of these structures with high yields. This approach is pivotal for the rapid and environmentally friendly synthesis of compounds with potential research applications (Zheng et al., 2014).
Cardiovascular Research
1,2,4-Triazolo[1,5-a]pyrimidines fused to various heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. These compounds, particularly one with significant potency in both activities, present a promising avenue for the development of new cardiovascular drugs (Sato et al., 1980).
Antitumor and Antimicrobial Activities
The use of enaminones as building blocks has led to the synthesis of compounds containing the [1,2,4]triazolo[4,3-a]pyrimidine structure, which exhibited notable antitumor and antimicrobial activities. This research underscores the potential of such compounds in developing new therapeutic agents (Riyadh, 2011).
Insecticidal Applications
A series of heterocyclic compounds including triazolo[1,5-a]pyrimidine derivatives have been synthesized and tested for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These findings open up possibilities for the development of novel, effective insecticides (Soliman et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .
Mode of Action
This compound acts as an inhibitor of the c-Met kinase . By binding to the kinase, it prevents the phosphorylation and activation of the c-Met pathway, thereby inhibiting the growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream pathways involved in cell growth and survival. These include the PI3K/AKT pathway and the RAS/ERK pathway , both of which are critical for cell proliferation and survival. By inhibiting these pathways, the compound can effectively suppress tumor growth .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines. For instance, one of the derivatives of this compound, 22i, showed potent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of various types of cancers.
Future Directions
Properties
IUPAC Name |
1-thiophen-2-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)12-5-8-25-14(10-12)23-24-15(25)11-22-16(26)17(6-1-2-7-17)13-4-3-9-27-13/h3-5,8-10H,1-2,6-7,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOLEKLCTPXJHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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